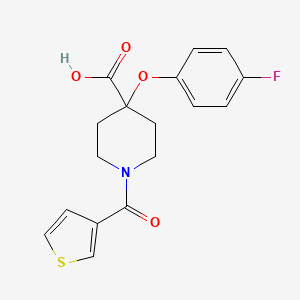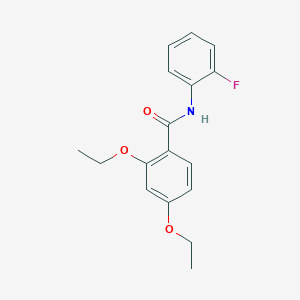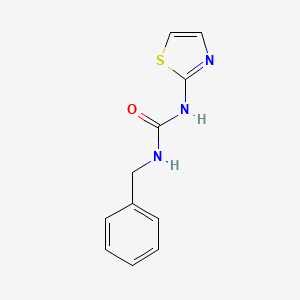
4-(4-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream kinases. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancers, inflammatory diseases, and autoimmune disorders.
作用机制
The mechanism of action of 4-(4-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid involves the inhibition of the protein-protein interaction between STAT3 and its upstream kinases. This interaction is essential for the activation of STAT3, which is a transcription factor that regulates the expression of genes involved in various cellular processes. By inhibiting this interaction, this compound prevents the activation of STAT3 and downstream signaling pathways, leading to the inhibition of cell growth, proliferation, and survival.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the STAT3 signaling pathway. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory and immunomodulatory effects in models of inflammatory diseases and autoimmune disorders.
实验室实验的优点和局限性
The advantages of using 4-(4-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid in lab experiments include its potency and selectivity as an inhibitor of the STAT3 signaling pathway, its ability to inhibit the growth and proliferation of cancer cells, and its anti-inflammatory and immunomodulatory effects. However, some limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in clinical settings.
未来方向
There are several future directions for the research on 4-(4-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid. One potential direction is to explore its efficacy and safety in clinical trials as a therapeutic agent for various types of cancers, inflammatory diseases, and autoimmune disorders. Another direction is to investigate its potential as a tool compound for studying the role of the STAT3 signaling pathway in various cellular processes. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications.
合成方法
The synthesis of 4-(4-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid involves a multi-step process that starts with the reaction of 3-thiophene carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-fluoroaniline to obtain the corresponding amide. The amide is then reduced to the corresponding amine using lithium aluminum hydride. The amine is then reacted with 4-chlorobutyric acid to form the intermediate, which is then cyclized to form the final product.
科学研究应用
The potential applications of 4-(4-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid in scientific research are vast and varied. It has been shown to be a potent and selective inhibitor of the STAT3 signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and survival. This compound has been studied extensively in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has also been studied in models of inflammatory diseases and autoimmune disorders, where it has shown anti-inflammatory and immunomodulatory effects.
属性
IUPAC Name |
4-(4-fluorophenoxy)-1-(thiophene-3-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-13-1-3-14(4-2-13)23-17(16(21)22)6-8-19(9-7-17)15(20)12-5-10-24-11-12/h1-5,10-11H,6-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYCTSNFTPLJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=C(C=C2)F)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-fluorobenzenesulfonohydrazide](/img/structure/B5343676.png)
![N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide](/img/structure/B5343681.png)
![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,4'-bipiperidine-4'-carboxamide dihydrochloride](/img/structure/B5343684.png)

![3-(allylthio)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5343692.png)
![2-[(3-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B5343700.png)
![{4-[(tetrahydro-2-furanylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5343706.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343715.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5343726.png)
![N-[1-(methoxymethyl)cyclopentyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5343732.png)
![3-(5-{[3-(2-ethoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5343737.png)
![N-[4-(2-pyridinyl)butyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5343780.png)
![6-[4-(benzyloxy)-3-methoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343786.png)